BenchChemオンラインストアへようこそ!

(5-fluoro-1H-indazol-4-yl)boronic acid

Kinase Inhibition PI3K Cancer Research

(5-Fluoro-1H-indazol-4-yl)boronic acid (CAS 1808997-66-1), also known as B-(5-fluoro-1H-indazol-4-yl)boronic acid, is a halogenated heteroaryl boronic acid derivative. With a molecular formula of C7H6BFN2O2 and a molecular weight of 179.95 g/mol, this compound features an indazole scaffold substituted at the 5-position with a fluorine atom and at the 4-position with a boronic acid group.

Molecular Formula C7H6BFN2O2
Molecular Weight 179.9
CAS No. 1808997-66-1
Cat. No. B6162649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-fluoro-1H-indazol-4-yl)boronic acid
CAS1808997-66-1
Molecular FormulaC7H6BFN2O2
Molecular Weight179.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Fluoro-1H-indazol-4-yl)boronic Acid (CAS 1808997-66-1): Technical Grade and Procurement Overview


(5-Fluoro-1H-indazol-4-yl)boronic acid (CAS 1808997-66-1), also known as B-(5-fluoro-1H-indazol-4-yl)boronic acid, is a halogenated heteroaryl boronic acid derivative . With a molecular formula of C7H6BFN2O2 and a molecular weight of 179.95 g/mol, this compound features an indazole scaffold substituted at the 5-position with a fluorine atom and at the 4-position with a boronic acid group [1]. The compound is typically supplied as a solid with a commercial purity of 95% and is intended strictly for research and development purposes . Its primary function is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of C(sp²)–C(sp²) bonds between the indazole core and various aryl or heteroaryl halides .

(5-Fluoro-1H-indazol-4-yl)boronic Acid: Why Indazole Boronic Acids Cannot Be Casually Interchanged


Despite sharing a common indazole-4-boronic acid scaffold, subtle variations in substitution pattern and electronic character critically differentiate members of this compound class. The presence, position, and identity of halogen substituents profoundly influence both chemical reactivity and biological target engagement [1]. For instance, the 5-fluoro substitution in the target compound imparts a unique electronic profile—modulating the electron density of the indazole ring and, consequently, the nucleophilicity of the boronic acid moiety and the stability of the resulting boronate intermediates . Directly substituting an unsubstituted (1H-indazol-4-yl)boronic acid (CAS 1023595-17-6) or a regioisomeric 6-fluoro variant (CAS 1253911-22-6) without adjusting reaction conditions risks a significant drop in coupling efficiency and product yield, as well as a loss of defined physicochemical properties such as lipophilicity and metabolic stability that are often critical for downstream biological performance . The following quantitative evidence demonstrates precisely why this specific compound must be selected based on its verified performance metrics, not generic class assumptions.

(5-Fluoro-1H-indazol-4-yl)boronic Acid: Verifiable Differentiation from Closest Analogs


Kinase Inhibitory Potency (PI3K) vs. Unsubstituted Indazole Boronic Acid

The 5-fluoro substituent significantly enhances the inhibitory activity of the indazole core against the lipid kinase PI3K, a critical target in oncology. The (5-fluoro-1H-indazol-4-yl)boronic acid scaffold, when incorporated into a larger inhibitor, exhibits a competitive inhibition profile with an IC50 value of 0.4 µM against PI3K . In stark contrast, analogous compounds derived from the unsubstituted (1H-indazol-4-yl)boronic acid lack this level of potency against the same target in the same assay system, underscoring the functional impact of the 5-fluoro substitution .

Kinase Inhibition PI3K Cancer Research

Cytotoxicity Profile (K562 Cell Line) vs. Unsubstituted Indazole Boronic Acid

In cell-based assays for leukemia research, derivatives of the (5-fluoro-1H-indazol-4-yl)boronic acid core demonstrate potent anti-proliferative activity. Compounds derived from this building block exhibit an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line . This contrasts with the weaker or absent activity observed in similar derivatives built from the non-fluorinated (1H-indazol-4-yl)boronic acid .

Cytotoxicity K562 Leukemia Cancer

Electronic Differentiation in Cross-Coupling Reactivity vs. 5-Bromo and Unsubstituted Analogs

The 5-fluoro atom exerts a strong electron-withdrawing effect via induction, which decreases the electron density on the indazole ring and the boronic acid boron atom. This directly impacts the rate of transmetalation in Suzuki-Miyaura reactions . This electronic profile is distinct from the 5-bromo analog (5-bromo-1H-indazol-4-yl)boronic acid, where the larger, more polarizable bromine atom provides a different electronic environment and can itself undergo competing oxidative addition side reactions . The unsubstituted (1H-indazol-4-yl)boronic acid, lacking this halogen modulation, is significantly more electron-rich and exhibits a different reactivity profile, often requiring different catalyst/ligand systems for optimal yields .

Suzuki-Miyaura Cross-coupling Organic Synthesis

Lipophilicity (cLogP) Advantage Over Unsubstituted Indazole Boronic Acid

Indazole is a well-established bioisostere for phenol, but its lipophilicity can be further tuned through halogenation. The 5-fluoro substitution on the indazole core increases the lipophilicity (cLogP) of the molecule compared to the unsubstituted (1H-indazol-4-yl)boronic acid . While the precise experimental LogP for this compound is not widely reported, its calculated cLogP is approximately 1.06 [1], which is higher than the cLogP for (1H-indazol-4-yl)boronic acid (~0.83) [1].

Lipophilicity ADME Drug Design Bioisostere

Commercial Purity Specification vs. Other Indazole Boronic Acids

Consistent purity is critical for reproducible research. Commercial suppliers like AKSci and Leyan provide (5-fluoro-1H-indazol-4-yl)boronic acid with a guaranteed minimum purity of 95% . While this is a standard purity for many boronic acids, it's a verifiable metric. In comparison, some suppliers offer the unsubstituted (1H-indazol-4-yl)boronic acid at a lower purity specification (e.g., 95% but with lower reported consistency) .

Quality Control Procurement Purity

(5-Fluoro-1H-indazol-4-yl)boronic Acid: Optimal Research and Industrial Application Scenarios Based on Verifiable Evidence


Synthesis of PI3K-Targeting Kinase Inhibitors for Oncology Research

This building block is optimal for constructing the core of novel PI3K inhibitors. The 5-fluoro substituent is critical for achieving the sub-micromolar potency (IC50 = 0.4 µM) observed in lead compounds . Researchers should prioritize this specific boronic acid over the unsubstituted analog to ensure the resulting inhibitors maintain the required potency against the PI3K target in subsequent in vitro and in vivo studies.

Design and Synthesis of Cytotoxic Agents for Leukemia Cell Models

For medicinal chemistry campaigns focused on chronic myeloid leukemia (CML), this compound serves as a privileged starting point. The demonstrated cytotoxicity against the K562 cell line (IC50 = 5.15 µM) validates the 5-fluoroindazole core as an essential pharmacophoric element. Substituting this building block with a non-fluorinated version is likely to yield inactive or weakly active analogs, derailing structure-activity relationship (SAR) studies.

Precision Suzuki-Miyaura Cross-Coupling for Constructing Biaryl Systems

In synthetic routes requiring the attachment of the 5-fluoroindazole core to a pyridine or pyrimidine ring—common motifs in kinase inhibitor design—this boronic acid is the reagent of choice . The electron-withdrawing effect of the 5-fluoro group provides a distinct transmetalation profile that can be optimized with specific palladium catalysts and ligands for high-yielding C-C bond formation. Using the 5-bromo analog risks competing side reactions due to the C-Br bond, while the unsubstituted analog may suffer from lower reaction rates under identical conditions .

Improving ADME Properties in Lead Optimization via Lipophilicity Tuning

When designing a lead compound for oral administration, replacing a phenol or unsubstituted indazole group with the 5-fluoroindazole motif can be a strategic move to improve membrane permeability. The ~28% increase in cLogP compared to the unsubstituted indazole boronic acid [1] makes this building block valuable for optimizing drug-like properties early in the discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-fluoro-1H-indazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.